molecular formula C12H14ClNO6 B8738584 Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

Cat. No. B8738584
M. Wt: 303.69 g/mol
InChI Key: GCINJZKBBZPKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C12H14ClNO6 and its molecular weight is 303.69 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

Molecular Formula

C12H14ClNO6

Molecular Weight

303.69 g/mol

IUPAC Name

methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate

InChI

InChI=1S/C12H14ClNO6/c1-18-10-7-9(14(16)17)8(12(15)19-2)6-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3

InChI Key

GCINJZKBBZPKMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 10.1 g (38.7 mmol) of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (purity: 99%) obtained in Example II-20, 0.27 g (3.87 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 16.2 g (154.8 mmol) of nitric acid (60 wt. %), and the mixture was heated at 40-50° C. for 5 hours. After the reaction was complete, 20 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 11.3 g (isolated yield: 95.0%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of methyl 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoate as a white crystalline product.
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10.1 g
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0.27 g
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12.5 mL
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16.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

The aforementioned J. Med. Chem., 44, 3965 (2001) further describes a process for preparing a 4-alkoxy-5-halogenoalkoxy-2-nitrobenzoic acid compound from a 4-alkoxy-3-hydroxybenzoic acid compound. For example, methyl 3-hydroxy-4-methoxybenzoate is reacted with 3-chloropropyl p-toluenesulfonate in an aqueous potassium carbonate solution in the presence of tricaprylmethyl ammonium chloride to produce methyl 3-(3-chloropropoxy)-4-methoxybenzoate, and the methyl 3-(3-chloropropoxy)-4-methoxybenzoate is reacted with 70% nitric acid in a mixture of dichloromethane and acetic acid, to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate in 61% yield (based on the amount of methyl 3-hydroxy-4-methoxybenzoate).
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